2-Phenoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide
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Overview
Description
2-Phenoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is a synthetic organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phenoxy group, a piperidine ring, and a pyrimidine moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Phenoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloro ethyl) piperidine hydrochloride . The reaction conditions often include the use of solvents like dichloromethane and catalysts such as lutidine and tetrafluoroborate .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time.
Chemical Reactions Analysis
Types of Reactions
2-Phenoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur with halogenated derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include dichloromethane, lutidine, and tetrafluoroborate . Reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenoxy acids, while reduction can produce corresponding alcohols.
Scientific Research Applications
2-Phenoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Phenoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to various biological effects, including anti-inflammatory and antimicrobial activities.
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
Uniqueness
2-Phenoxy-N-[2-(piperidin-1-YL)pyrimidin-5-YL]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .
Properties
Molecular Formula |
C17H20N4O2 |
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Molecular Weight |
312.37 g/mol |
IUPAC Name |
2-phenoxy-N-(2-piperidin-1-ylpyrimidin-5-yl)acetamide |
InChI |
InChI=1S/C17H20N4O2/c22-16(13-23-15-7-3-1-4-8-15)20-14-11-18-17(19-12-14)21-9-5-2-6-10-21/h1,3-4,7-8,11-12H,2,5-6,9-10,13H2,(H,20,22) |
InChI Key |
NWYURKLBRIPCCL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)C2=NC=C(C=N2)NC(=O)COC3=CC=CC=C3 |
Origin of Product |
United States |
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